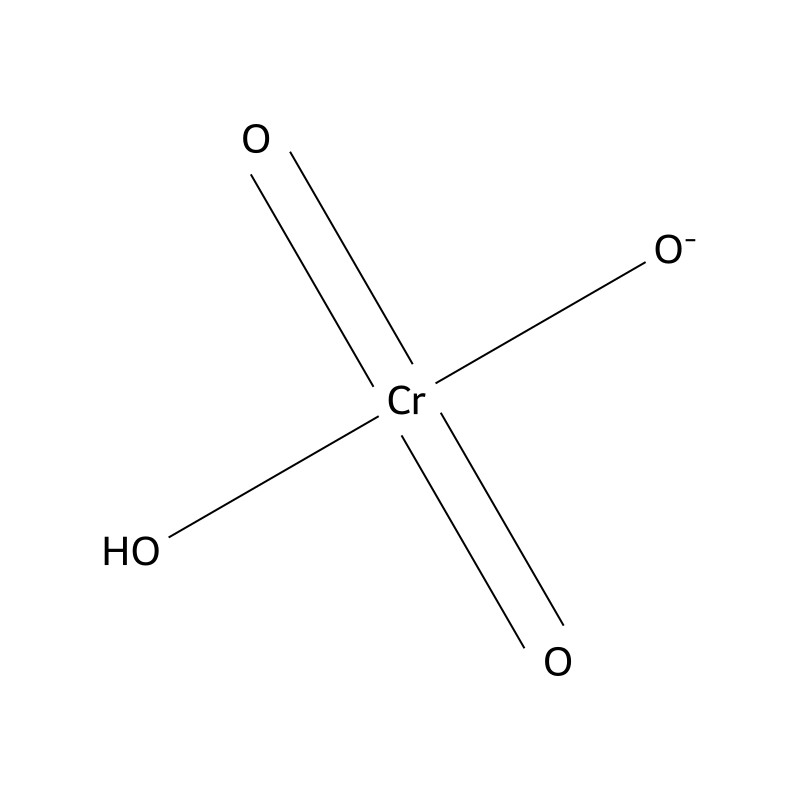Chromate (CrO42-), hydrogen

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Chromate, represented by the chemical formula , is an oxoanion of chromium in its +6 oxidation state. It is characterized by its bright yellow color and is commonly found in various salts, such as potassium chromate and sodium chromate. The chromate ion is derived from chromic acid through the deprotonation process, making it a crucial component in various
Chromate ions are notable for their strong oxidizing properties, particularly in acidic conditions. They can undergo several significant reactions:
- Reduction to Chromium(III): In acidic solutions, chromate can be reduced to chromium(III) ions:This reaction indicates the transfer of electrons and the conversion of chromium from a +6 to a +3 oxidation state .
- Interconversion with Dichromate: Chromate ions can exist in equilibrium with dichromate ions () depending on the pH of the solution:In alkaline conditions, chromate is favored, while in acidic conditions, dichromate predominates .
- Oxidation Reactions: Chromate can oxidize various substances, including iron(II) hydroxide:This reaction showcases the chromate ion's ability to facilitate oxidation processes .
Chromate has significant biological implications due to its toxicity and potential carcinogenic effects. When absorbed by living organisms, it can lead to oxidative stress and DNA damage, contributing to cancer development. The mechanism involves the reduction of chromate to chromium(III) within cells, which then interacts with cellular components, leading to harmful effects . Studies have shown that exposure to chromate can induce cytotoxicity in various cell types, highlighting the need for careful handling and regulation of chromate-containing compounds.
Chromate can be synthesized through several methods:
- Oxidation of Chromium Compounds: Chromium(III) compounds can be oxidized using strong oxidizing agents like hydrogen peroxide or nitric acid:
- Neutralization Reactions: Chromic acid can be neutralized with bases such as sodium hydroxide or potassium hydroxide to produce chromates:
- Thermal Decomposition: Certain chromium compounds can be thermally decomposed to yield chromates under controlled conditions .
Chromates have a wide range of applications across various industries:
- Pigments: Used extensively as yellow pigments in paints, inks, and plastics due to their vibrant color.
- Corrosion Inhibitors: Employed in metal finishing processes to prevent rust and corrosion.
- Leather Tanning: Utilized in the tanning process for leather production.
- Electroplating: Acts as a protective layer for metals in electroplating applications.
- Analytical Chemistry: Serves as an oxidizing agent in various analytical procedures .
Research on chromates has focused on their interactions with biological systems and environmental impacts. Studies indicate that chromates can react with cellular components leading to oxidative damage and apoptosis in cells. Furthermore, their ability to form complexes with proteins and nucleic acids raises concerns regarding their mutagenic potential . Environmental studies also highlight the persistence of chromates in soil and water systems, necessitating investigations into their long-term ecological effects.
Several compounds share similarities with chromate but differ significantly in structure and properties:
| Compound Name | Chemical Formula | Oxidation State | Color | Solubility |
|---|---|---|---|---|
| Dichromate | +6 | Orange | Soluble | |
| Hydrogen Chromate | +6 | Yellow | Soluble | |
| Chromium(III) Hydroxide | +3 | Green | Insoluble | |
| Manganate | +6 | Dark Green | Soluble |
Uniqueness of Chromate
Chromate stands out due to its strong oxidizing properties and ability to interconvert with dichromate based on pH levels. Its bright yellow color makes it easily identifiable among other chromium compounds, while its significant role in industrial applications underscores its importance despite its toxicity . The balance between its utility and potential hazards continues to be a focal point for research and regulatory efforts.








